molecular formula C15H19NO2 B1353939 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile CAS No. 131801-69-9

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

Cat. No.: B1353939
CAS No.: 131801-69-9
M. Wt: 245.32 g/mol
InChI Key: ASYJSBPNAIDUHX-UHFFFAOYSA-N
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Description

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile is an organic compound that features a cyclohexyl group, a methoxyphenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile typically involves the following steps:

    Formation of the cyclohexyl group: This can be achieved through the hydrogenation of benzene to form cyclohexane, followed by functionalization to introduce the hydroxy group.

    Introduction of the methoxyphenyl group: This step involves the methoxylation of a phenyl ring, which can be done using methanol and an acid catalyst.

    Formation of the acetonitrile group: This can be achieved through the reaction of an appropriate precursor with cyanide ions under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. Catalysts and reaction conditions are carefully controlled to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of 2-(1-Ketocyclohexyl)-2-(4-methoxyphenyl)acetonitrile.

    Reduction: Formation of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable building block.

Biology

In biological research, compounds with similar structures are often studied for their potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

Medicine

In medicinal chemistry, such compounds may be investigated for their potential as drug candidates. The presence of the hydroxy, methoxy, and nitrile groups can impart unique pharmacological properties.

Industry

In the industrial sector, these compounds can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile would depend on its specific application. For instance, if it is used as a drug candidate, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Hydroxycyclohexyl)-2-phenylacetonitrile: Lacks the methoxy group, which can affect its reactivity and biological activity.

    2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile: Has a hydroxy group instead of a methoxy group, which can influence its solubility and reactivity.

    2-(1-Hydroxycyclohexyl)-2-(4-chlorophenyl)acetonitrile: Contains a chloro group, which can significantly alter its chemical and biological properties.

Uniqueness

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile is unique due to the presence of both the hydroxycyclohexyl and methoxyphenyl groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15/h5-8,14,17H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYJSBPNAIDUHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C#N)C2(CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101257342
Record name 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101257342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93413-76-4, 131801-69-9
Record name 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93413-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101257342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetonitrile, α-(1-hydroxycyclohexyl)-4-methoxy
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Record name Benzeneacetonitrile, α-(1-hydroxycyclohexyl)-4-methoxy
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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